molecular formula C6H14N2.C2O4.Pt B1141687 奥沙利铂 CAS No. 63121-00-6

奥沙利铂

货号 B1141687
CAS 编号: 63121-00-6
分子量: 397.29
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxaliplatin is a platinum-based chemotherapy drug used to treat cancer. It is a type of platinum drug and an alkylating agent . It is used along with other medicines (e.g., fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum . It is also used to treat severe colon cancer in patients who have had surgery .


Synthesis Analysis

Oxaliplatin synthesis involves reacting an aqueous solution of (1R,2R)-(-)-1,2-Diaminocyclohexane and K2 (PtCl4) to give a compound (I). Then, silver nitrate is added to an aqueous solution of compound (I) and stirred for 2-3 hours away from light. Afterward, dipotassium oxalate is added and the reaction is carried out for 8 hours at room temperature to give oxaliplatin .


Molecular Structure Analysis

Oxaliplatin is a platinum-based chemotherapy drug in the same family as cisplatin and carboplatin. Compared to cisplatin, the two amine groups are replaced by a diamino cyclohexane (DACH) group to provide a greater antitumor effect . The DACH-Pt complex of oxaliplatin can exist as three isomeric conformations that interact differently with DNA .


Chemical Reactions Analysis

Oxaliplatin undergoes rapid and extensive nonenzymatic biotransformation and is not subjected to CYP450-mediated metabolism. Up to 17 platinum-containing products have been observed in plasma ultrafiltrate samples from patients. These include several proximate cytotoxic species, including the monochloro-, dichloro-, and diaquo-diaminocyclohexane platinum complexes, along with several other noncytotoxic products .


Physical And Chemical Properties Analysis

Oxaliplatin is a white loose mass or an amorphous solid. There are also colorless, thin, triangular-shaped crystals. It is slightly soluble in water, with a water solubility of 7.9 mg/mL warmed. It is insoluble in methanol, ethanol, and acetone .

科学研究应用

Treatment of Colorectal Cancer

Oxaliplatin is widely used in the treatment of colorectal cancer . It is typically used along with folinic acid (leucovorin) and fluorouracil in a combination known as FOLFOX . It has shown significant activity against digestive cancers .

Treatment of Other Cancers

Apart from colorectal cancer, Oxaliplatin is also being studied for its effectiveness against other types of cancer such as breast cancer, germ cell tumor, and ovarian cancer .

Combination with Molecularly Targeted Therapy

Oxaliplatin has been observed to have real or potential synergism when combined with other cytotoxic agents or molecularly targeted agents . This lends itself to further clinical research in combination with molecularly targeted therapy .

Management of Peripheral Neuropathy

Oxaliplatin-induced peripheral neurotoxicity (OIPN) is a severe clinical problem and potentially permanent side effect of cancer treatment . Accurate diagnosis and understanding of significant risk factors including genetic vulnerability are essential to improve knowledge regarding the prevalence and incidence of OIPN as well as enhance strategies for the prevention and treatment of OIPN .

Machine Learning Model Predictions

A new machine learning model has been tested that can predict which colon cancer patients could derive benefit from the addition of oxaliplatin . This could ultimately allow physicians to tailor treatment regimens better for their patients .

Safety Profile and Adverse Reaction Management

Oxaliplatin has a complicated pharmacokinetic profile and can cause adverse reactions . The most common adverse drug reactions (ADRs) are gastrointestinal disorders, blood disorders, and peripheral nervous system disorders . The safety profile of Oxaliplatin is being studied extensively to provide a reference for the rational application of Oxaliplatin .

安全和危害

Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a potent compound capable of causing allergic sensitization and potentially cancer and damage to the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAFYCQODLXJNR-BNTLRKBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63121-00-6 (SP-4-2 (trans)), 61825-94-3 (SP-4-2)
Record name Oxaliplatin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum (II), (cyclohexane-1,2-diammine)oxalato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

395.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.75e+01 g/L
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lipoxal

CAS RN

61825-94-3, 63121-00-6
Record name Oxaliplatin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum (II), (cyclohexane-1,2-diammine)oxalato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
258,000
Citations
E Raymond, SG Chaney, A Taamma, E Cvitkovic - Annals of Oncology, 1998 - Elsevier
… regimen with oxaliplatin, have shown a 34% overall response rate in the oxaliplatin group … advantage for the oxaliplatin arm (8.7 vs. 6.1 months, and 8.7 vs. 6.1 months, respectively). …
Number of citations: 858 www.sciencedirect.com
JL Misset - British journal of cancer, 1998 - nature.com
… than 2700 cycles of oxaliplatin plus 5-fluorouracil (5-FU) were administered. The overall safety profile of oxaliplatin was shown to be very favourable. Oxaliplatin and cisplatin, each in …
Number of citations: 188 www.nature.com
F Lévi, G Metzger, C Massari, G Milano - Clinical pharmacokinetics, 2000 - Springer
… Oxaliplatin is the first clinically available diaminocyclohexane … The main cumulative dose-limiting toxicity of oxaliplatin is peripheral … Unlike carboplatin, oxaliplatin produces only mild …
Number of citations: 262 link.springer.com
MA Graham, GF Lockwood, D Greenslade… - Clinical cancer …, 2000 - AACR
… overview of oxaliplatin disposition in cancer patients. The pharmacokinetics (PKs) of unbound platinum in plasma ultrafiltrate after oxaliplatin … Oxaliplatin undergoes rapid and extensive …
Number of citations: 597 aacrjournals.org
T André, C Boni, L Mounedji-Boudiaf… - … England Journal of …, 2004 - Mass Medical Soc
… Oxaliplatin improves the efficacy of this combination in patients with metastatic colorectal cancer. We evaluated the efficacy of treatment with FL plus oxaliplatin … whether oxaliplatin can …
Number of citations: 432 www.nejm.org
JM Woynarowski, S Faivre, MCS Herzig, B Arnett… - Molecular …, 2000 - ASPET
… by oxaliplatin. ISC and DPC determinations in isolated CEM nuclei unequivocally verified that oxaliplatin is … that oxaliplatin adducts are repaired with similar kinetics as cisplatin adducts. …
Number of citations: 401 molpharm.aspetjournals.org
E Raymond, S Faivre, S Chaney, J Woynarowski… - Molecular cancer …, 2002 - AACR
… describes the differences between oxaliplatin and cisplatin in … In addition, the anticancer effects of oxaliplatin are optimized … optimize oxaliplatin-based chemotherapy are also reviewed. …
Number of citations: 720 aacrjournals.org
JL Misset, H Bleiberg, W Sutherland… - Critical reviews in …, 2000 - Elsevier
… oxaliplatin adducts because of the steric hindrance presented by the DACH ring [17]. As a final result, oxaliplatin … molecular basis of apoptosis induction by oxaliplatin are yet to be well …
Number of citations: 243 www.sciencedirect.com
J Cassidy, JL Misset - Seminars in oncology, 2002 - europepmc.org
… single-agent oxaliplatin. Nephrotoxicity has not been reported in any of the oxaliplatin trials, allowing administration of oxaliplatin without hydration. Oxaliplatin-induced neurotoxicity …
Number of citations: 415 europepmc.org
AJM Beijers, F Mols, G Vreugdenhil - Supportive Care in Cancer, 2014 - Springer
Purpose The aim of this study was to systematically review the literature on the influence of oxaliplatin administration (eg cumulative dose, dose intensity, number of cycles and …
Number of citations: 208 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。